Quinoline derivative 6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20F3N5O2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-7-[[(2R)-2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H20F3N5O2/c1-27-10-13(8-25-27)15-7-17(19(24)29)26-16-6-12(2-3-14(15)16)9-28-4-5-30-18(11-28)20(21,22)23/h2-3,6-8,10,18H,4-5,9,11H2,1H3,(H2,24,29)/t18-/m1/s1 |
InChI Key |
PUIAIYDBFPDZPF-GOSISDBHSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3)CN4CCO[C@H](C4)C(F)(F)F)C(=O)N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Quinoline Derivative 6
Established Synthetic Routes for Quinoline (B57606) Derivatives
The construction of the quinoline ring system can be achieved through various established synthetic strategies. These methods are broadly categorized into classical annulations, which often require harsh conditions, and modern catalytic approaches that offer milder conditions and greater functional group tolerance. rsc.org
Classical methods for quinoline synthesis are foundational in heterocyclic chemistry and typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their precursors under acidic or basic conditions. rsc.orgderpharmachemica.com
Skraup and Doebner-von Miller Syntheses: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself. tandfonline.comscribd.com Glycerol dehydrates in situ to form acrolein, which then undergoes a series of reactions including Michael addition and electrophilic cyclization. scribd.com The Doebner-von Miller reaction is a more versatile variation, using α,β-unsaturated aldehydes or ketones, which allows for the synthesis of substituted quinolines. derpharmachemica.combohrium.com Both methods, however, are known for their harsh, strongly acidic conditions and sometimes low yields. derpharmachemica.com
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. bohrium.comtubitak.gov.tr The reaction proceeds by forming an enamine intermediate which then cyclizes and dehydrates under acidic conditions to yield a substituted quinoline. scribd.com
Friedländer Annulation: The Friedländer synthesis is a straightforward and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or ester). derpharmachemica.comtubitak.gov.tr This reaction can be catalyzed by either acids or bases and typically offers a more direct route to polysubstituted quinolines compared to the Skraup or Doebner-von Miller methods. derpharmachemica.com
Comparison of Classical Quinoline Syntheses
| Reaction Name | Aniline Derivative Reactant | Carbon Source Reactant(s) | Typical Catalyst/Conditions | Key Features |
|---|---|---|---|---|
| Skraup Synthesis | Aniline | Glycerol (+ Oxidant) | H₂SO₄ (strong acid), heat | Harsh conditions; typically for unsubstituted quinoline. tandfonline.comscribd.com |
| Doebner-von Miller Reaction | Substituted Aniline | α,β-Unsaturated Carbonyl | Strong acid (e.g., H₂SO₄, polyphosphoric acid) | Versatile for substituted quinolines. derpharmachemica.combohrium.com |
| Combes Synthesis | Substituted Aniline | β-Diketone | Acid (e.g., H₂SO₄) | Forms quinolines from anilines and 1,3-dicarbonyls. bohrium.comtubitak.gov.tr |
| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone | Compound with α-Methylene Group | Acid or Base | Direct route to polysubstituted quinolines. derpharmachemica.com |
Modern organic synthesis has seen the rise of transition-metal catalysis as a dominant tool for constructing complex molecules, including quinolines. ias.ac.inrsc.org These methods often provide higher efficiency, milder reaction conditions, and broader substrate scope compared to classical techniques. ias.ac.inrsc.org
Catalysts based on palladium, copper, iron, and rhodium have been extensively developed. mdpi.comrsc.orgchim.it For example, palladium-catalyzed reactions, such as the aerobic oxidative cyclization of aryl allyl alcohols and anilines, offer an additive-free route to quinoline synthesis. rsc.org Copper-catalyzed reactions are also prominent, facilitating the coupling of anilines, aldehydes, and alkynes (A3 coupling) to form 2,4-disubstituted quinolines. chemrevlett.com Iron, being an abundant and less toxic metal, has gained attention as a cost-effective catalyst for various quinoline syntheses, including multicomponent reactions. rsc.org Rhodium catalysts have been employed in C-H activation strategies, mediating the cyclization of anilines with alkynes to form quinoline carboxylates. mdpi.com
Oxidative annulation has emerged as a powerful strategy that involves the formation of C-C and C-N bonds in a single operation, often through C-H bond activation. scilit.commdpi.com These reactions are characterized by their high atom economy and efficiency. mdpi.com A variety of oxidants, including molecular oxygen (O₂), peroxides, and metal-based oxidants, are used to drive the aromatization step. mdpi.comresearchgate.net For instance, an iron-catalyzed oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a one-carbon source, provides an efficient route to 4-arylquinolines. rsc.org Similarly, palladium-catalyzed aerobic oxidative annulation can assemble functionalized quinolines from olefins and anilines. mdpi.com
Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. rsc.orgnih.gov MCRs are prized for their efficiency, step economy, and ability to rapidly generate molecular diversity. rsc.orgrsc.org Several MCRs have been adapted for quinoline synthesis. The Povarov reaction, an aza-Diels-Alder reaction between an aniline, an aldehyde, and an activated alkene, produces tetrahydroquinoline skeletons which can then be oxidized to the corresponding quinolines. rsc.orgbeilstein-journals.org Other MCRs, often catalyzed by metals like iron or copper, can assemble complex quinolines from simple starting materials like anilines, aldehydes, and alkynes in a single step. rsc.orgchemrevlett.com
Targeted Synthesis of Quinoline Derivative 6
While "this compound" is not a specific, known compound, this section outlines the thought process and methodology for devising a synthetic route for any specific, targeted quinoline derivative.
The development of a synthetic pathway for a specific target molecule, such as a hypothetical "this compound," requires a detailed analysis of the target's substitution pattern. The choice of synthetic route is guided by several factors:
Retrosynthetic Analysis: The first step is to disconnect the target molecule into simpler, commercially available, or easily accessible starting materials. For a quinoline, this often involves disconnections corresponding to the classical syntheses (e.g., a Friedländer disconnection breaking the ring into a 2-aminoaryl ketone and a methylene (B1212753) component).
Substituent Compatibility: The functional groups on the target molecule dictate the choice of reaction. For example, if the target contains sensitive functional groups, the harsh conditions of a Skraup synthesis would be unsuitable, favoring a milder, transition-metal-catalyzed cross-coupling or annulation approach. rsc.org
Regioselectivity: The desired placement of substituents is critical. The inherent regioselectivity of a chosen method must align with the target structure. For instance, the Friedländer synthesis provides unambiguous regiochemical control, whereas the Doebner-von Miller reaction with a meta-substituted aniline can lead to mixtures of products. scribd.com
For a complex, polysubstituted target, a modern approach like a palladium-catalyzed intramolecular imidoylative cyclization of an ortho-alkenyl aryl isocyanide could be employed. rsc.org This method allows for the construction of continuously substituted quinolines by activating a vinyl C-H bond, offering a versatile and practical route that would be difficult to achieve with classical methods. rsc.org Ultimately, the optimal pathway is a balance between the chemical possibilities and the practical constraints of the project.
Strategic Considerations for Synthesizing a Target Quinoline
| Synthetic Strategy | Primary Advantage | Potential Limitation | Best Suited For... |
|---|---|---|---|
| Classical Annulation (e.g., Friedländer) | Direct, often uses simple starting materials. derpharmachemica.com | Can require harsh conditions (heat, strong acid/base). derpharmachemica.com | Targets with robust functional groups and clear retrosynthetic paths. |
| Transition-Metal Catalysis | Mild conditions, high functional group tolerance. ias.ac.in | Catalyst cost, ligand sensitivity, removal of metal traces. | Complex targets with sensitive functional groups. |
| Oxidative Annulation | High atom economy, C-H activation potential. mdpi.com | Requires specific oxidant, potential for side reactions. | Building aromaticity from pre-functionalized precursors. |
| Multi-Component Reaction (MCR) | High efficiency and diversity generation. rsc.orgnih.gov | Optimization can be complex; may require post-MCR modification (e.g., oxidation). beilstein-journals.org | Library synthesis and discovery chemistry. acs.org |
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
A comparative study on the Povarov reaction, a key method for synthesizing tetrahydroquinolines, revealed that the choice of Lewis acid catalyst and solvent significantly influences the outcome. sci-rad.com For instance, using copper(II) triflate (Cu(OTf)₂) as a catalyst in ethanol (B145695) at 40°C or aluminum chloride (AlCl₃) in diethyl ether at 30°C were identified as optimal conditions in a multi-step approach. sci-rad.com In a multi-component reaction setup, the best results were achieved with a catalytic amount of either Cu(OTf)₂ or AlCl₃ in toluene (B28343) at 45°C. sci-rad.com The nature of the substituents on the aromatic aldehyde and amine also played a crucial role, with electron-neutral and electron-rich substrates generally providing good yields of the desired tetrahydroquinolines. sci-rad.com
Microwave-assisted synthesis has emerged as a powerful tool for optimizing reaction conditions, often leading to shorter reaction times and improved yields. For example, a catalyst-free, one-pot multi-component condensation for producing quinoline derivatives under microwave irradiation for 8–10 minutes resulted in excellent yields of 88–96%, a significant improvement over the classical method which required 4–6 hours and yielded 72–90%. tandfonline.com
The development of novel catalytic systems is another key area of optimization. A ruthenium-based catalyst has been successfully employed for the synthesis of quinoline derivatives through a hydrogen-borrowing strategy. researchgate.net The optimized conditions for this reaction involved using 1-(4-chlorophenyl)ethanol (B1581629) and 2-aminobenzyl alcohol with the ruthenium catalyst and potassium tert-butoxide in the presence of water at 120°C. researchgate.net Furthermore, the use of nanocatalysts, such as titania nanomaterials, has been shown to be effective for the solvent-free synthesis of poly-substituted quinolines via the Friedländer hetero-annulation, offering good to high yields and the advantage of catalyst recyclability. tandfonline.comnih.gov
The following table summarizes the optimization of reaction conditions for the synthesis of various quinoline derivatives:
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Cu(OTf)₂ (10 mol%) | Ethanol | 40 | Varies | Moderate to Good | sci-rad.com |
| AlCl₃ (1 equivalent) | Diethyl Ether | 30 | Varies | Moderate to Good | sci-rad.com |
| None (Microwave) | Ethanol | - | 8-10 min | 88-96 | tandfonline.com |
| [Ru]-1 (0.05 mmol) | Water | 120 | Varies | Good | researchgate.net |
| Titania Nanomaterials | Solvent-free | 90 | 15-60 min | 85-96 | tandfonline.comnih.gov |
| MOF-5 | Solvent-free | 110 | 3 h | 87-91 | tandfonline.com |
Strategies for Functionalization and Derivatization of this compound
The functionalization and derivatization of the quinoline core are essential for modulating its biological and chemical properties. These modifications allow for the creation of a diverse library of compounds with potentially enhanced activities.
Introduction of Heterocyclic Moieties
The introduction of other heterocyclic rings onto the quinoline scaffold is a widely used strategy to create hybrid molecules with potentially synergistic or novel biological activities. researchgate.netresearchgate.net This molecular hybridization can lead to compounds with improved pharmacophore features. researchgate.net
Several synthetic methods have been developed to achieve this. For instance, a one-pot tandem synthesis using an acid-mediated and DMSO-assisted approach has been successful in creating 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinoline compounds. rsc.org This method avoids the need for transition metals or oxidants, making it an environmentally friendly process. rsc.org Similarly, the Povarov reaction has been utilized in an eco-friendly manner to synthesize quinoline derivatives bearing an indazole moiety, using a reusable Amberlyst-15 catalyst in ethanol at room temperature. tandfonline.com
The fusion of different heterocyclic frameworks can be achieved through various cyclization and condensation reactions. For example, thiadiazole-quinoline derivatives have been synthesized by reacting 8-fluoro-4-hydroxyquinoline-3-carbothiohydrazide with various aryl aldehydes in the presence of phosphoryl chloride, resulting in good to excellent yields. researchgate.net The incorporation of an imidazole (B134444) ring, another privileged structure in medicinal chemistry, has also been a focus of molecular hybridization with quinolines. researchgate.net
The following table provides examples of heterocyclic moieties introduced into the quinoline scaffold and the corresponding synthetic methods:
| Heterocyclic Moiety | Synthetic Method | Catalyst/Reagent | Reference |
| Pyrazole | Acid-mediated tandem synthesis | DMSO | rsc.org |
| Indole (B1671886) | Povarov reaction | Amberlyst-15 | tandfonline.com |
| Thiadiazole | Cyclization | Phosphoryl chloride | researchgate.net |
| Pyrrolidine | Povarov-type reaction | Scandium triflate | rsc.org |
| Imidazole | Molecular hybridization | Various | researchgate.net |
Stereoselective Synthesis Approaches
Stereoselectivity is a critical consideration in the synthesis of quinoline derivatives, as the spatial arrangement of atoms can significantly impact biological activity. Several stereoselective methods have been developed to control the three-dimensional structure of these molecules.
A notable example is the tandem Prins-cyclization process, which has been used for the stereoselective synthesis of hexahydro-1H-pyrano- and thiopyrano[3,4-c]quinoline derivatives. acs.org This method allows for the production of both cis- and trans-fused quinoline derivatives with high stereoselectivity. acs.org Another approach involves a calcium-catalyzed tandem [4+2] and [3+2] annulation reaction to form fused 4,5-dihydropyrrolo[1,2-a]quinolines with exclusive syn diastereoselectivity. nih.gov This protocol is highly general and provides good to excellent yields across a broad range of substrates. nih.gov
Furthermore, a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with N-propargylanilines, followed by an intramolecular cyclization, has been developed for the construction of 1,2,3,3a,4,5-hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity. acs.org Aza-Michael addition reactions have also been employed for the stereoselective synthesis of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives, with the E-configuration of the products confirmed by X-ray crystallography. nih.gov
The following table highlights different stereoselective synthesis approaches for quinoline derivatives:
| Synthetic Approach | Resulting Scaffold | Stereoselectivity | Catalyst/Reagent | Reference |
| Prins Cascade Cyclization | Hexahydro-1H-pyrano/thiopyrano[3,4-c]quinolines | High (cis and trans) | Not specified | acs.org |
| Tandem [4+2] and [3+2] Annulation | 4,5-Dihydropyrrolo[1,2-a]quinolines | Exclusive syn diastereoselectivity | Calcium-based | nih.gov |
| SN2 Ring-Opening/Cascade Cyclization | Hexahydroimidazo[1,2-a]quinolines | Excellent (dr up to 94:6) | Lewis Acid | acs.org |
| Aza-Michael Addition | 1,2-Dihydroquinolinehydrazonopropanoates | E-configuration | None specified | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinoline derivatives has become increasingly important to minimize environmental impact and improve sustainability. tandfonline.comijpsjournal.com These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. tandfonline.comnumberanalytics.com
One of the key strategies is the use of greener solvents. tandfonline.com Water, ethanol, and ionic liquids are being employed as environmentally friendly alternatives to traditional toxic organic solvents. tandfonline.comresearchgate.net For example, the synthesis of 4-ferrocenyl quinoline derivatives has been achieved in good yields using water as a green solvent and p-toluene sulfonic acid as a catalyst. tandfonline.com
The use of environmentally benign catalysts is another cornerstone of green quinoline synthesis. researchgate.net Organocatalysts, which are often less toxic and more readily available than metal catalysts, are gaining traction. rsc.org Formic acid, a renewable and biodegradable resource, has been shown to be an effective catalyst for the direct synthesis of quinolines with improved selectivity. ijpsjournal.com Nanocatalysts also offer a green alternative, with advantages such as high efficiency, easy recovery, and reusability. nih.gov
Solvent-free reactions and the use of energy-efficient techniques like microwave-assisted synthesis further contribute to the greening of quinoline production. tandfonline.comnumberanalytics.com Microwave-assisted reactions, for instance, can significantly reduce reaction times and energy consumption. tandfonline.com Multicomponent reactions (MCRs) are inherently atom-economical and are considered a green synthetic strategy as they combine multiple starting materials in a single step to form complex products. rsc.org
The following table summarizes the application of green chemistry principles in quinoline synthesis:
| Green Chemistry Principle | Application in Quinoline Synthesis | Example | Reference |
| Use of Green Solvents | Replacing hazardous organic solvents with water, ethanol, etc. | Synthesis of quinolines in an ethanol-water mixture. | tandfonline.com |
| Use of Green Catalysts | Employing non-toxic, renewable, and recyclable catalysts. | Formic acid as a catalyst for quinoline synthesis. | ijpsjournal.com |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction time and energy. | Microwave-assisted Skraup synthesis. | tandfonline.com |
| Waste Prevention | Designing one-pot, multicomponent reactions to minimize byproducts. | Ugi multicomponent reaction for quinoline derivative synthesis. | bohrium.com |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Multicomponent reactions (MCRs) for constructing quinoline scaffolds. | rsc.org |
Preclinical Biological Evaluation of Quinoline Derivative 6
In Vitro Assessment Methodologies
In vitro assessments are fundamental for the initial characterization of a compound's biological effects at the cellular and molecular level. These methods offer a controlled environment to investigate efficacy, mechanism of action, and selectivity before advancing to more complex whole-organism models.
The selection of appropriate cellular models is paramount for evaluating the specific biological activities of Quinoline (B57606) derivative 6. The choice of models is dictated by the therapeutic area of interest, which for this compound primarily involves antimicrobial and cytotoxic properties.
For assessing antibacterial efficacy, a panel of multidrug-resistant Gram-positive bacterial strains is utilized. nih.gov These include clinically relevant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), Vancomycin-Resistant Enterococci faecalis (VRE), and particularly Clostridium difficile (C. difficile), an emerging hypervirulent bacterium. nih.gov Additional studies have employed other common bacterial strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. figshare.com For antifungal activity, strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans have been used. figshare.com
To evaluate the compound's selectivity and potential for host toxicity, human cell lines are employed. Cytotoxicity is commonly assessed using the human liver cancer cell line HepG2 and the human embryonic kidney cell line HEK-293. nih.gov This allows for the determination of a selectivity index, which compares the concentration required to inhibit microbial growth to that which causes toxicity in human cells. Other evaluations of quinoline derivatives have also utilized the rat fibroblast 3T3 cell line for cytotoxicity screening. nih.gov
Table 1: Cellular Models Used in In Vitro Assessment of Quinoline Derivative 6
| Model Type | Specific Strain / Cell Line | Purpose of Assessment | Reference |
|---|---|---|---|
| Bacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Activity (MIC) | nih.gov |
| Bacterial | Methicillin-resistant Staphylococcus epidermidis (MRSE) | Antibacterial Activity (MIC) | nih.gov |
| Bacterial | Vancomycin-Resistant Enterococci faecalis (VRE) | Antibacterial Activity (MIC) | nih.gov |
| Bacterial | Clostridium difficile | Antibacterial Activity (MIC) | nih.gov |
| Bacterial | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | Antibacterial Activity (MIC) | figshare.com |
| Fungal | Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | Antifungal Activity (MIC) | figshare.com |
| Mammalian (Human) | HepG2 (Liver Cancer Cell) | Cytotoxicity Assessment | nih.gov |
| Mammalian (Human) | HEK-293 (Embryonic Kidney Cell) | Cytotoxicity Assessment | nih.gov |
Identifying the specific molecular target of a compound is crucial for understanding its mechanism of action. For this compound and related compounds, several biochemical assays and computational methods have been employed to elucidate target interactions.
While the precise antibacterial target of one series of quinoline derivatives including compound 6 remains to be definitively clarified, it has been proposed that they may function by targeting the proton pump of adenosine (B11128) triphosphate (ATP) synthase. nih.gov In a separate investigation, a different "compound 6" was identified as an inhibitor of peptide deformylase (PDF), an essential bacterial enzyme, making it a promising target for antibacterial agents. figshare.com Molecular dynamics (MD) simulation studies were used to elucidate the conformational stability of the compound 6-PDF complex, indicating a strong binding affinity. figshare.com
Broader studies on the quinoline scaffold reveal a wide array of potential molecular targets, which are investigated through various biochemical assays. researchgate.net These targets include c-Met kinase, Aurora kinase B, DNA topoisomerases, and phosphodiesterases. researchgate.netnih.govnih.govresearchgate.netnih.gov Assays to confirm these interactions often involve enzymatic activity tests, such as kinase inhibition assays or topoisomerase relaxation assays. nih.govresearchgate.net For instance, the inhibitory effect of certain quinoline derivatives on c-Met kinase has been quantified with IC50 values derived from enzymatic assays. nih.govmdpi.com Molecular docking is another key in silico technique used to predict the binding affinity and interaction patterns between a quinoline derivative and its putative protein target, such as DNA gyrase or dihydrofolate reductase (DHFR). bohrium.comresearchgate.net
The primary phenotypic screens for this compound involve assessing its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) assay is a cornerstone of this approach, determining the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govfigshare.com This assay provides a direct measure of the compound's potency against a panel of bacterial and fungal pathogens. nih.govfigshare.com For example, this compound demonstrated potent activity against MRSA and C. difficile with low MIC values. nih.gov
Table 2: In Vitro Antimicrobial Activity of this compound (MIC in μg/mL)
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| MRSA | 1.5 | nih.gov |
| MRSE | 6.0 | nih.gov |
| VRE | 3.0 | nih.gov |
| C. difficile | 1.0 | nih.gov |
| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially Active (Compound 6 most potent) | figshare.com |
In parallel, cytotoxicity assays, such as the MTT assay, serve as a critical secondary phenotypic screen. nih.gov These assays measure the metabolic activity of mammalian cell lines (e.g., HepG2, HEK-293) to determine the concentration at which the compound becomes toxic. nih.gov This information is vital for establishing a therapeutic window. Other phenotypic screens used for different quinoline derivatives include assays that monitor for the disruption of protein localization, such as the mislocalization of Aurora kinase B during mitosis, which can induce polyploidy and cell death in cancer cells. nih.govacs.orgresearchgate.net
In Vivo Preclinical Model Systems for this compound
Following promising in vitro results, preclinical evaluation progresses to in vivo models. These whole-organism systems are indispensable for assessing a compound's efficacy, pharmacokinetics, and mechanism of action in a complex biological environment.
To evaluate the therapeutic potential of this compound in a relevant disease context, small animal models are employed. Given its potent in vitro activity against C. difficile, a mouse model of C. difficile-infection (CDI) was selected to assess its in vivo efficacy. nih.gov In this model, mice are challenged with C. difficile spores to induce infection, and the therapeutic effect of the compound is evaluated by monitoring survival rates. nih.gov
This CDI mouse model is a standard and critical tool for studying disease pathogenesis and for the preclinical testing of new antibiotics. nih.gov The model allows researchers to observe the compound's ability to combat an established infection in a living host, providing a more comprehensive understanding of its potential clinical utility compared to in vitro data alone. nih.gov Studies on other quinoline derivatives have utilized various other small animal models, including mouse models of psoriasis, malaria, and cancer (xenograft models), to investigate their efficacy in different pathological conditions. researchgate.netmdpi.comacs.org
Table 3: In Vivo Efficacy of this compound in a Mouse Model of C. difficile Infection
| Experimental Group | Description | Key Finding | Reference |
|---|---|---|---|
| Group 1 (UK6) | Challenged with C. difficile spores, no treatment. | Serves as the infection control group to establish disease progression. | nih.gov |
| Group 2 (UK6 + Cpd 6) | Challenged with C. difficile spores and treated with this compound. | Demonstrated good efficacy and improved survival rate compared to the untreated infection group. | nih.gov |
| Group 3 (Cpd 6) | Treated with this compound only, without C. difficile challenge. | Serves as a compound toxicity control in the absence of infection. | nih.gov |
Whole organism models are not only for testing efficacy but also for conducting mechanistic studies. The in vivo mouse model of CDI provides direct evidence of the antibacterial mechanism of this compound in a complex host-pathogen system, confirming that the potent in vitro activity translates to a therapeutic effect in an animal. nih.gov The demonstration of increased survival in treated mice is a key mechanistic outcome, validating the compound's ability to effectively target the pathogen in vivo. nih.gov
For other quinoline derivatives, different whole-organism models have been used for mechanistic investigations. For example, the zebrafish xenograft model has been used to study the anticancer potential of novel quinoline compounds, allowing for the real-time monitoring of cell growth, migration, and apoptosis in vivo. mdpi.comnih.gov While the primary in vivo data for this compound comes from mouse studies, the use of models like zebrafish for other quinolines highlights the range of systems available for detailed mechanistic evaluation in a complete biological context. nih.govmdpi.comnih.gov These models can help elucidate how a compound interacts with host systems, influences immune responses, and affects the pathogen's lifecycle or the tumor microenvironment. mdpi.com
Molecular Mechanisms of Action of Quinoline Derivative 6
Modulation of Enzymatic Activities
Quinoline (B57606) derivative 6 has been investigated for its capacity to modulate the function of several critical enzymes. These interactions are fundamental to its potential therapeutic effects and are explored in detail below.
Kinase Inhibition
Quinoline derivatives are recognized as a significant scaffold in the development of kinase inhibitors due to their ability to fit into the ATP-binding pocket of these enzymes. While direct experimental data for a specific compound universally identified as "Quinoline derivative 6" across all these kinases is not uniformly available, the broader class of quinoline derivatives has shown inhibitory activity against several key kinases. A patent for substituted amide derivatives mentions a "this compound" in the context of preparing protein kinase inhibitors, including those targeting VEGF receptors, which are receptor tyrosine kinases. google.com
Research into quinoline-based compounds has demonstrated their potential as inhibitors of:
Tyrosine Kinases: These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of many cancers.
MEK (Mitogen-activated protein kinase kinase): A key component of the RAS/MAPK signaling pathway, often implicated in cell proliferation and survival.
EGFR (Epidermal Growth Factor Receptor): A tyrosine kinase whose overactivity is linked to numerous cancers.
VEGFR (Vascular Endothelial Growth Factor Receptor): Plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. google.com
IGF-1R (Insulin-like Growth Factor 1 Receptor): Involved in cell growth and survival, and its inhibition is a target for cancer therapy.
The conjugation of quinoline with other heterocyclic moieties, such as chalcones, has been explored to create hybrid molecules with anticancer activities, including kinase inhibition. researchgate.net
Topoisomerase and DNA Interaction
Topoisomerases are vital enzymes that manage the topological states of DNA, making them important targets for anticancer drugs. Some quinoline derivatives have been shown to function as topoisomerase inhibitors.
In one study, a specific compound designated as "this compound," synthesized from resorcinol, an aromatic aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate, was investigated through in silico molecular docking. nih.gov This study aimed to understand its plausible mode of action against target enzymes, including DNA gyrase, a type of topoisomerase. nih.gov DNA gyrase is essential for bacterial survival as it introduces negative supercoils into the bacterial chromosome. nih.gov The molecular docking simulation of this this compound was performed to assess its binding affinity and potential intermolecular interactions with DNA gyrase. nih.gov
Furthermore, research on other quinoline derivatives has highlighted their ability to inhibit both topoisomerase I and topoisomerase II. researchgate.netnih.gov For instance, certain bispyrroloquinone alkaloids with a quinoline core have demonstrated inhibitory effects on topoisomerase I. nih.gov The hybridization of quinoline and chalcone (B49325) scaffolds has also yielded compounds with topoisomerase inhibitory activity. researchgate.net
Table 1: Investigated Enzymatic Targets of this compound and Related Compounds
| Enzyme/Target | Type of Interaction | Research Context |
|---|---|---|
| DNA Gyrase | Potential Inhibition (In Silico) | A specific "this compound" was studied for its binding affinity to this bacterial topoisomerase. nih.gov |
| Topoisomerase I/II | Inhibition | Other quinoline-based compounds have shown activity against these human enzymes. researchgate.netnih.gov |
| Kinases (general) | Potential Inhibition | A patent describes the synthesis of a "this compound" as a precursor to protein kinase inhibitors. google.com |
Tubulin Polymerization Disruption
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer agents. Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis. Several classes of compounds containing the quinoline scaffold have been shown to inhibit tubulin polymerization. researchgate.netrkmmanr.org While a specific study focusing on "this compound" and its direct effect on tubulin was not identified in the provided search results, the broader family of quinoline-chalcone hybrids has been recognized for this mechanism of action. researchgate.net
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins. Its inhibition can lead to the accumulation of pro-apoptotic proteins, making it an attractive target in cancer therapy. While direct evidence for "this compound" as a proteasome inhibitor was not found in the search results, it is a known mechanism for some complex heterocyclic compounds. For instance, the tetraspanin CD81, a target of a benzothiazole-quinoline derivative 6, regulates the proteasome-dependent degradation of the protein SAMHD1. nih.gov This indirect link suggests that quinoline derivatives can influence cellular processes regulated by proteasomal activity.
Phosphodiesterase Inhibition (e.g., PDE5, PDE4)
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of the intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By modulating the levels of these second messengers, PDEs play a crucial role in a variety of cellular processes. nih.gov Certain quinoline derivatives have been identified as potent inhibitors of these enzymes, particularly PDE5. nih.govhzdr.de
PDE5 is highly specific for cGMP and is expressed in various tissues, including the brain, smooth muscle, and lungs. nih.govmdpi.com Inhibition of PDE5 leads to an increase in intracellular cGMP levels, which can influence signaling pathways involved in learning and memory. nih.gov Research has shown that specific quinoline derivatives can selectively inhibit PDE5 with high potency. For instance, a series of quinoline derivatives were synthesized and evaluated for their PDE5 inhibitory activity, with one compound demonstrating an IC50 of 0.27 nM and the ability to cross the blood-brain barrier. nih.gov
In the context of developing radiotracers for PET imaging of PDE5, fluorinated quinoline derivatives have been synthesized. These compounds showed high and selective inhibitory activity against PDE5A1. hzdr.de Specifically, derivatives bearing a fluoroethoxy group at the C-3 position of the quinoline core were identified as promising candidates for further investigation. hzdr.de The selectivity of these quinoline derivatives for PDE5 over other PDE families, such as PDE4, is a key aspect of their therapeutic potential. hzdr.denih.gov
NTPDase Inhibition
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze extracellular nucleotides like ATP and ADP, playing a significant role in regulating purinergic signaling. nih.govexplorationpub.com This regulation is critical in processes such as inflammation, immune responses, and cancer progression. explorationpub.comresearchgate.net Several studies have highlighted the potential of quinoline derivatives as inhibitors of various NTPDase isoforms. nih.govresearchgate.netfrontiersin.org
A series of substituted quinoline derivatives were synthesized and evaluated for their inhibitory activities against four human NTPDase isoenzymes (h-NTPDase1, -2, -3, and -8). nih.gov These derivatives displayed a range of IC50 values, with some compounds showing high potency and selectivity for specific isoforms. nih.gov For example, one derivative was found to be a potent and selective inhibitor of h-NTPDase1 with an IC50 value of 0.20 µM. nih.gov Another study on quinoline-6-carboxylic acid derivatives also identified potent inhibitors of h-NTPDase1, -2, -3, and -8, with IC50 values in the sub-micromolar range for specific compounds against different isoforms. researchgate.net Molecular docking studies have supported these findings, illustrating favorable interactions between the quinoline scaffold and the active sites of the target enzymes. nih.govresearchgate.net
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. rsc.org Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. rsc.org Several novel series of quinoline derivatives have been identified as potent α-glucosidase inhibitors. rsc.orgrsc.orgnih.gov
In one study, a new series of quinoline derivatives exhibited inhibitory potentials with IC50 values ranging from 2.60 to 102.12 μM, with some compounds being significantly more potent than the standard drug, acarbose. rsc.orgrsc.org Molecular docking studies of the most active compounds revealed key interactions with the active site residues of α-glucosidase. rsc.org Another series of dihydropyrano[3,2-c]quinoline derivatives also demonstrated potent in vitro α-glucosidase inhibitory activity, with IC50 values in the range of 10.3 ± 0.3 µM to 172.5 ± 0.8 µM. nih.gov Kinetic analyses revealed that these compounds act as uncompetitive or non-competitive inhibitors of the enzyme. nih.gov Furthermore, quinoline-based triazole hybrid analogs have also shown excellent inhibitory potential against both α-amylase and α-glucosidase. frontiersin.org
DNA Gyrase and Topoisomerase IV Inhibition in Microorganisms
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that play a crucial role in DNA replication, repair, and recombination, making them validated targets for antibacterial agents. researchgate.netacs.orgnih.gov Quinolone antibiotics are known to target these enzymes, trapping them on DNA and leading to double-strand DNA breaks and subsequent cell death. nih.govnih.gov
Novel quinoline derivatives, distinct from traditional fluoroquinolones, have been developed as inhibitors of these bacterial enzymes. researchgate.netmdpi.com These novel bacterial topoisomerase inhibitors (NBTIs) have a different binding site and mechanism of action, which may help in overcoming existing fluoroquinolone resistance. researchgate.net For instance, a series of 3-fluoro-6-methoxyquinoline (B1245202) derivatives were identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. researchgate.net Research indicates that in many Gram-negative bacteria, DNA gyrase is the primary target, while in some Gram-positive bacteria, topoisomerase IV is the primary target of quinolones. nih.govmdpi.com The bactericidal effect stems from the stabilization of the enzyme-DNA complex, which inhibits DNA re-ligation. mdpi.com
Cellular Pathway Interventions
Quinoline derivatives have been shown to intervene in critical cellular pathways, leading to significant biological effects, particularly in the context of cancer. ekb.egbohrium.com These interventions include the regulation of the cell cycle, induction of apoptosis, and modulation of angiogenesis. ekb.egbohrium.comnih.gov
Cell Cycle Regulation and Apoptosis Induction
The regulation of the cell cycle and the induction of apoptosis (programmed cell death) are fundamental processes that are often dysregulated in cancer. ekb.eg Quinoline derivatives have emerged as a class of compounds capable of modulating these pathways to exert anticancer effects. ekb.egbohrium.comnih.govresearchgate.net
Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells. For example, a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives were found to effectively inhibit the proliferation of a broad spectrum of cancer cell lines by triggering massive apoptosis, as evidenced by the cleavage of caspase-9 and PARP. nih.gov This apoptosis induction was found to be independent of the cell cycle stage. nih.gov Another novel quinoline derivative, DFIQ, was shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells, with IC50 values of 4.16 and 2.31 μM at 24 and 48 hours, respectively. nih.gov DFIQ also induced apoptotic protein cleavage and DNA damage. nih.gov
Furthermore, some quinoline derivatives have been shown to cause cell cycle arrest. A novel synthetic quinoline derivative, MPT0B392, was found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in acute leukemia cells. oncotarget.com Similarly, a quinoline-tethered cis-vinyl triamide hybrid was found to block the G1 phase of the cell cycle in breast cancer cells and promote cellular apoptosis through a mitochondrial-dependent pathway. rsc.org
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. researchgate.netmdpi.com The modulation of angiogenesis is therefore a key strategy in cancer therapy. bohrium.comresearchgate.net Quinoline derivatives have demonstrated the ability to modulate this process. researchgate.netmdpi.comnih.gov
Certain quinoline derivatives have been shown to stimulate endothelial cell migration and tubule formation, which are key events in angiogenesis. mdpi.com These effects may be mediated through the activation of endothelial growth factors or the modulation of associated signaling pathways. mdpi.com Conversely, other quinoline derivatives act as inhibitors of angiogenesis. bohrium.comresearchgate.net For instance, a study on a specific quinoline derivative, QC-4, demonstrated its anti-angiogenic properties both in vitro and in vivo. researchgate.netnih.gov The modulation of genes involved in apoptosis and angiogenesis, such as BAX, BAD, p53, and MMP-2 and 9, supported the anti-neoplastic activity of this compound. researchgate.net The ability of quinoline derivatives to act as multi-target agents, affecting both apoptosis and angiogenesis, highlights their potential in the development of new anticancer therapies. researchgate.net
Epigenetic Mechanism Modulation (e.g., Histone Deacetylation, DNA Methylation)
Quinoline derivatives have emerged as significant modulators of epigenetic mechanisms, which are crucial for regulating gene expression without altering the DNA sequence itself. nih.gov These compounds can influence key epigenetic enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). mdpi.comgoogle.com
Histone Deacetylation: HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that generally represses gene transcription. nih.gov Abnormal HDAC activity is observed in many cancers, making them a key therapeutic target. nih.gov Several quinoline derivatives have been developed as HDAC inhibitors. For instance, a series of 3-substituted quinolinehydroxamic acids were found to be potent antiproliferative agents, with a particular selectivity for HDAC6. nih.gov In one study, compound 25 (a 3-pyridyl substituted quinolinehydroxamic acid) showed remarkable selectivity for HDAC6 over other isoforms. nih.gov Similarly, another series of bicyclic arylamino/heteroarylamino hydroxamic acids yielded compound 13 , which exhibited an IC₅₀ value of 0.29 nM for HDAC6 and was over 4,000 times more selective for it than for other HDAC isoforms. acs.org The development of selective HDAC6 inhibitors is of particular interest as it may offer therapeutic benefits with fewer side effects than pan-HDAC inhibitors. nih.gov
DNA Methylation: DNA methylation, typically occurring at the C-5 position of cytosine in CpG sites, is another critical epigenetic mark for gene silencing. google.comnih.gov Hypermethylation of tumor suppressor genes is a common feature in cancer. nih.gov Quinoline derivatives have been identified as potent inhibitors of DNMTs. google.com The quinoline derivative SGI-1027, for example, is a known inhibitor of DNMT1, DNMT3A, and DNMT3B. nih.govresearcher.life Studies on SGI-1027 and its analogs have provided insight into their structure-activity relationships, indicating that the quinoline moiety is important for interaction with the enzyme's substrates and the protein itself. researcher.life Some of these compounds work by interacting with the DNA substrate, demonstrating a DNA-competitive mechanism of inhibition. nih.govbiorxiv.org More recent research has characterized quinoline-based analogs that intercalate into the DNA minor groove, leading to a conformational change in the enzyme that prevents methylation. biorxiv.orgbiorxiv.org
Table 1: Examples of Quinoline Derivatives as Epigenetic Modulators
| Compound/Series | Target Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| 3-Substituted Quinolinehydroxamic Acids (e.g., Compound 25 ) | HDAC6 | Showed remarkable selectivity for HDAC6 over HDAC1, 2, and 8. | nih.gov |
| (N-Hydroxycarbonylbenylamino)quinolines (e.g., Compound 13 ) | HDAC6 | Potent and highly selective HDAC6 inhibitor (IC₅₀ = 0.29 nM). | acs.org |
| SGI-1027 | DNMT1, 3A, 3B | Potent inhibitor of multiple DNA methyltransferases. | nih.govresearcher.life |
| 4-Anilinoquinoline Derivatives | DNMT1 | Act as selective inhibitors of DNMT1. | google.com |
| Quinoline-based Analogs (e.g., Compounds 9 , 11 ) | DNMT1, CamA, CcrM | Inhibit methyltransferases via DNA intercalation. | biorxiv.orgbiorxiv.org |
Inflammatory Signaling Pathways (e.g., JAK/STAT, NF-κB, COX, TRPV1, Cytokine Production)
Inflammation is a complex biological response involving numerous signaling pathways. Quinoline derivatives have demonstrated the ability to modulate several key inflammatory cascades, positioning them as promising anti-inflammatory agents. samipubco.comnih.gov
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transducing signals from cytokines and growth factors, playing a key role in immunity and cell division. ekb.eg A series of imidazo[4,5-c]quinoline derivatives were found to potently inhibit the JAK/STAT pathway. acs.orgnih.gov The lead compound from this series, 8l , showed an IC₅₀ of 3.3 nM against interferon-stimulated genes, which are downstream of JAK/STAT signaling. acs.orgnih.gov Another study identified novel 6‐(quinolin‐2‐ylthio) pyridine (B92270) derivatives as multi-targeted JAK2/STAT3 inhibitors. bohrium.com
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor in inflammatory responses, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). mdpi.comnih.gov Several quinoline derivatives act as NF-κB inhibitors. The aforementioned imidazo[4,5-c]quinoline derivative 8l also inhibited the NF-κB pathway with an IC₅₀ of 150.7 nM. acs.orgnih.gov This dual inhibition of both JAK/STAT and NF-κB pathways led to a significant decrease in the release of various pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β. acs.orgnih.gov Other research has shown that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) can alleviate inflammation by inhibiting the NF-κB pathway, which in turn reduces the expression of targets like COX-2. mdpi.com
TRPV1 Receptor: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key pain sensor that is sensitized by inflammatory mediators. samipubco.comjddtonline.info Inhibition of TRPV1 is a promising strategy for treating inflammatory pain. samipubco.com Multiple studies have reported on quinoline derivatives as TRPV1 antagonists. jddtonline.infoijper.org A series of 5-amino(N-substituted carboxamide)quinoline derivatives were synthesized and tested for their antinociceptive activity, which is linked to TRPV1 inhibition. ijper.org
Table 2: Quinoline Derivatives Targeting Inflammatory Pathways
| Compound/Series | Target Pathway/Molecule | Effect | Reference(s) |
|---|---|---|---|
| Imidazo[4,5-c]quinolines (e.g., 8l ) | JAK/STAT, NF-κB | Potent dual inhibitors; decreased pro-inflammatory cytokine release. | acs.orgnih.gov |
| 6‐(quinolin‐2‐ylthio) pyridines | JAK2/STAT3 | Multi-targeted inhibitors. | bohrium.com |
| HTHQ | NF-κB | Inhibited NF-κB activation and downstream COX-2 expression. | mdpi.com |
| 5-Amino(N-substituted carboxamide)quinolines | TRPV1 | Acted as TRPV1 inhibitors with antinociceptive effects. | ijper.org |
Oxidative Stress Regulation and Free Radical Scavenging
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. redalyc.org Quinoline derivatives have shown significant potential as antioxidants through various mechanisms. nih.govmdpi.com
Some quinolines exhibit direct free radical scavenging capabilities through mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov A computational study of over 8,000 quinoline derivatives identified several with promising free radical scavenging potential, predicted to be more efficient than the reference antioxidant Trolox. nih.govbohrium.com In experimental studies, a series of 2-chloroquinoline-3-carbaldehydes were synthesized, with compound 1g demonstrating 92.96% scavenging activity against the DPPH radical. researchgate.net
Other quinoline derivatives appear to exert their antioxidant effects through indirect mechanisms. A study on 2,4-diphenylquinoline (B373748) and its analogs found that their antioxidant effect was not due to direct radical scavenging but could be explained by their ability to mimic the activity of the thiol peroxidase enzyme. redalyc.orgscielo.br Additionally, it has been proposed that quinolines can chelate iron ions, preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction, and can also intercalate into DNA to protect it from oxidative damage. mdpi.com However, not all quinoline derivatives act through antioxidant pathways; for instance, compounds 6i and 6m from a series of 6-phenyl-6H-chromeno[4,3-b] quinolines were found to induce cancer cell apoptosis in a manner independent of oxidative stress. ccsenet.org
Table 3: Antioxidant Mechanisms of Quinoline Derivatives
| Compound/Series | Antioxidant Mechanism | Key Findings | Reference(s) |
|---|---|---|---|
| Various designed derivatives | Free Radical Scavenging (HAT/SET) | Predicted to be more efficient than Trolox. | nih.govbohrium.com |
| 2-Chloroquinoline-3-carbaldehydes (e.g., 1g ) | DPPH Radical Scavenging | Compound 1g showed 92.96% scavenging activity. | researchgate.net |
| 2,4-Diphenylquinoline | Thiol Peroxidase-like Activity | Antioxidant effect not attributed to direct radical scavenging. | redalyc.orgscielo.br |
| General Quinoline Derivatives | Metal Chelation, DNA Intercalation | Proposed mechanisms to prevent free radical formation and protect DNA. | mdpi.com |
Disruption of Microbial Cell Processes
The quinoline core is found in many antimicrobial agents, and novel derivatives continue to be explored for their ability to combat bacteria and fungi through diverse mechanisms. researchgate.netsemanticscholar.org
A primary mechanism for many quinolone antibacterials is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, which ultimately leads to cell death. semanticscholar.org Beyond this classic mechanism, newer derivatives have shown alternative modes of action. For example, HT61, a specific quinoline derivative, is effective against Staphylococcus aureus biofilms, including non-dividing cells. asm.orgbiorxiv.org HT61 acts by preferentially binding to anionic components of the bacterial membrane, causing structural instability, cell depolarization, and lysis. asm.orgbiorxiv.org Due to its quinolone-like structure, it is also thought that HT61 may have a secondary action as a DNA gyrase inhibitor. asm.org
Other novel quinoline derivatives have been designed to inhibit different microbial targets. In one study, a series of derivatives based on a 6-amino-4-methyl-1H-quinoline-2-one scaffold were synthesized and evaluated as inhibitors of the peptide deformylase (PDF) enzyme, which is crucial for bacterial protein maturation. researchgate.net The same study found that these compounds, particularly compound 6 , also acted as fungal cell wall disruptors and showed potent activity against several fungal strains. researchgate.net
Table 4: Antimicrobial Mechanisms of Quinoline Derivatives
| Compound/Series | Microbial Target/Process | Organism(s) | Reference(s) |
|---|---|---|---|
| HT61 | Cell Membrane Disruption, DNA Gyrase (putative) | Staphylococcus aureus (planktonic and biofilm) | asm.orgbiorxiv.org |
| 6-Amino-4-methyl-1H-quinoline-2-one Derivatives (e.g., Compound 6 ) | Peptide Deformylase (PDF), Fungal Cell Wall | Bacteria (B. cereus, Staphylococcus, etc.) and Fungi (A. flavus, C. albicans, etc.) | researchgate.net |
| General Quinolone Derivatives | DNA Gyrase, Topoisomerase IV | Bacteria | semanticscholar.org |
| 2‐Amino‐4‐aryl‐6‐(quinolin‐2‐ylthio)pyridines | Not specified | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | bohrium.com |
Molecular Target Identification and Validation for this compound
The therapeutic potential of quinoline derivatives stems from their ability to interact with a wide range of biological macromolecules. nih.gov Identifying and validating these molecular targets is crucial for understanding their mechanisms of action and for rational drug design. Computational methods like molecular docking and network pharmacology, combined with in vitro and in vivo experiments, have been instrumental in this process. orientjchem.orgresearchgate.net
For derivatives acting as epigenetic modulators, key targets that have been identified and validated include specific isoforms of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) . nih.govnih.gov For example, extensive research has validated HDAC6 as a primary target for certain quinolinehydroxamic acids and DNMT1 as a target for compounds like SGI-1027. nih.govgoogle.comacs.org
In the context of inflammation, validated targets include kinases like JAK2 and transcription factors such as STAT3 and NF-κB . acs.orgbohrium.comorientjchem.org The ion channel TRPV1 has also been confirmed as a target for quinoline derivatives designed to alleviate inflammatory pain. samipubco.comijper.org
For antimicrobial action, the bacterial enzymes DNA gyrase , topoisomerase IV , and peptide deformylase (PDF) are well-established targets. researchgate.netsemanticscholar.org The bacterial cell membrane itself has also been validated as the primary target for the derivative HT61. asm.org
Furthermore, quinoline derivatives have been developed to target proteins involved in cancer progression beyond epigenetic enzymes. Validated targets in this area include receptor tyrosine kinases like c-Met , EGFR , and VEGF receptors , as well as other protein kinases such as serine/threonine protein kinase STK10 . nih.govresearchgate.netmdpi.com A network pharmacology study of an indole-quinoline derivative identified ALB , STAT3 , BCL2 , and MMP9 as its crucial molecular targets in cancer. orientjchem.org The ability of some quinoline-based compounds to inhibit multiple enzymes that act on DNA, including polymerases and base excision repair glycosylases , highlights their potential for broad-spectrum activity. biorxiv.orgbiorxiv.org
Table 5: Identified Molecular Targets for Various Quinoline Derivatives
| Target Class | Specific Target | Associated Quinoline Derivative(s) | Reference(s) |
|---|---|---|---|
| Epigenetic Enzymes | HDAC6 | 3-Substituted quinolinehydroxamic acids | nih.govresearchgate.net |
| DNMT1 | SGI-1027, 4-Anilinoquinolines | google.comnih.gov | |
| Inflammatory Pathway Proteins | JAK/STAT | Imidazo[4,5-c]quinolines, 6‐(quinolin‐2‐ylthio) pyridines | acs.orgnih.govbohrium.com |
| NF-κB | Imidazo[4,5-c]quinolines, HTHQ | acs.orgnih.govmdpi.com | |
| TRPV1 | 5-Amino(N-substituted carboxamide)quinolines | samipubco.comijper.org | |
| Microbial Enzymes/Structures | DNA Gyrase / Topoisomerase IV | General quinolones, HT61 | semanticscholar.orgasm.org |
| Peptide Deformylase (PDF) | 6-Amino-4-methyl-1H-quinoline-2-one derivatives | researchgate.net | |
| Bacterial Cell Membrane | HT61 | asm.orgbiorxiv.org | |
| Cancer-Related Kinases | c-Met, EGFR, VEGFR | Various 4,6,7-substituted quinolines | nih.govresearchgate.net |
| STK10 | Designed quinoline derivatives | mdpi.com | |
| Other | BCL2, MMP9 | Indole-quinoline derivative (SM7) | orientjchem.org |
Structure Activity Relationship Sar and Computational Studies of Quinoline Derivative 6
Elucidation of Key Pharmacophoric Features
The pharmacophoric features of quinoline (B57606) derivatives are crucial for their biological activity. These features, which include the arrangement of atoms and functional groups in three-dimensional space, are essential for molecular interactions with biological targets.
Impact of Substituent Position and Nature on Activity
The position and nature of substituents on the quinoline ring system significantly influence the activity of its derivatives. nih.gov Research has shown that modifications at various positions can enhance pharmacological efficacy. rsc.org For instance, in a series of 4-aminoquinolines, a substituent at the 3-position of the quinoline ring was found to be critical for activity. acs.org
The introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus has been shown to produce derivatives with enhanced water solubility and antiproliferative action. nih.gov Furthermore, the characteristics of substituents play a significant role in the functionality of the synthesized compounds, allowing for a wide range of biological activities. nih.gov
For example, studies on quinoline-carbonitrile derivatives indicated a biological preference for a methoxy (B1213986) group over a methyl group or no substitution at position 6. nih.gov In another instance, the presence of an electron-donating methoxy group at position-2 enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
The strategic placement of substituents can lead to significant improvements in the desired biological effect, as illustrated in the table below, which summarizes the impact of various substituents on the activity of different quinoline derivatives.
| Derivative Class | Substituent Position | Substituent Nature | Impact on Activity | Reference |
| 4-Aminoquinolines | 3-position | Various | Critical for activity | acs.org |
| General Quinolines | 4-position | Flexible alkylamino side chain | Enhanced water solubility and antiproliferative action | nih.gov |
| General Quinolines | 7-position | Alkoxy group | Enhanced water solubility and antiproliferative action | nih.gov |
| Quinoline-carbonitriles | 6-position | Methoxy group | Increased antibacterial inhibition zone compared to methyl or no substitution | nih.gov |
| Quinoline-imidazole hybrids | 2-position | Methoxy group (electron-donating) | Enhanced antimalarial activity | rsc.org |
| Quinoline-imidazole hybrids | 2-position | Chloro group (electron-withdrawing) | Loss of antimalarial activity | rsc.org |
Role of Core Quinoline Scaffold Modifications
Modifications to the core quinoline scaffold itself can lead to significant changes in biological activity. The quinoline nucleus is a versatile scaffold for drug discovery, and its unique structural features allow for the design and synthesis of novel bioactive compounds. orientjchem.org
Research on P2X7 receptor antagonists involved modifying the quinolinone core to a quinoline skeleton with chloride or substituted phenyl groups, which in some cases improved antagonistic effects. nih.gov In another study, replacing the quinolin-4-yloxy scaffold with a phthalazinone or a pyridine (B92270) core resulted in a loss of synergistic activity with ciprofloxacin (B1669076) against Staphylococcus aureus. mdpi.com This highlights the importance of the intact quinoline scaffold for certain biological activities.
The development of polysubstituted quinolines is a key strategy, as it can increase biological activity by enhancing target specificity, potency, and improving pharmacokinetic profiles. researchgate.net The ability to functionalize the quinoline ring at various positions through methods like C-H bond functionalization has expanded the chemical space for drug discovery. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the chemical structure of a compound and its biological activity. These models use molecular descriptors to develop mathematical equations that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
Descriptor Selection and Model Development
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors, which are numerical representations of a molecule's structure. nih.gov These descriptors can be 2D or 3D and are used to build a relationship between the structure and its biological activity. nih.gov In one study, 199 2D and 3D descriptors were generated to develop a QSAR model for quinoline derivatives. nih.gov
Various machine learning regression methods, such as k-nearest neighbors (KNN), decision tree (DT), back propagation neural networks (BPNN), and gradient boosting-based (GB) methods, are employed to create these models. nih.gov For a series of 3,7-disubstituted quinolone derivatives, a QSAR model was generated using Partial Least Squares (PLS) and Multiple Linear Regression (MLR) methods. allsubjectjournal.com This model utilized a training set of 12 analogs and a test set of 3 to validate its predictive power. allsubjectjournal.com
The statistical quality of a QSAR model is assessed through parameters like the squared correlation coefficient (r²), cross-validation coefficient (Q²), and standard deviation. allsubjectjournal.com A good model will have high r² and Q² values, indicating a strong correlation and predictive ability. allsubjectjournal.com
Predictive Modeling for Novel Analogs
Once a QSAR model is developed and validated, it can be used to predict the activity of novel, untested analogs. This predictive capability is a cornerstone of modern drug design, as it allows researchers to prioritize the synthesis of compounds with the highest likelihood of success. researchgate.netnih.gov
For instance, a QSAR model for 3,7-disubstituted quinolone derivatives was used to predict the anti-mycobacterium tuberculosis activity of a set of 34 newly designed compounds. allsubjectjournal.com Similarly, a consensus QSAR model was used for the virtual screening of new N-((hydroxyamino)-oxoalkyl)-2-(quinazoline-4-ilamino)-benzamide derivatives as histone deacetylase 6 (HDAC6) inhibitors. nih.gov The subsequent in vitro evaluation of these compounds confirmed the predictions of the virtual screening, highlighting the utility of QSAR in identifying promising new drug candidates. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand (such as a quinoline derivative) and its biological target at the atomic level. nih.govmdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors. nih.gov For example, molecular docking studies of synthesized quinoline derivatives as HIV reverse transcriptase inhibitors revealed promising binding affinities, with some compounds showing higher docking scores than standard drugs. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. mdpi.com MD simulations can be used to assess the stability of the docked complex and to observe conformational changes in both the ligand and the protein. mdpi.com In a study of quinoline-3-carboxamide (B1254982) derivatives, MD simulations were performed to establish the stability of the interactions between the inhibitor and various kinases. mdpi.com These simulations confirmed that the protein's secondary structure remained stable throughout the simulation, indicating a stable binding mode. mdpi.com
The combination of molecular docking and MD simulations offers a comprehensive in silico approach to understanding the structure-activity relationships of quinoline derivatives and guiding the design of new therapeutic agents. researchgate.netnih.gov
Ligand-Protein Binding Interactions
Molecular docking and simulation studies have been employed to elucidate the precise binding modes of quinoline derivatives within the active sites of target proteins. These analyses reveal the key amino acid residues and the nature of the intermolecular forces that stabilize the ligand-protein complex, which are crucial for inhibitory activity.
In a study focusing on novel quinoline derivatives as potential anticancer agents targeting the serine/threonine kinase STK10 (PDB ID: 6I2Y), a specifically designed molecule, ligand 6, demonstrated a complex network of interactions within the protein's binding pocket. nih.gov The binding affinity was calculated to be -4.0 kcal/mol, indicating stable binding. nih.gov
The critical interactions for this ligand include:
Hydrogen Bonds : The stability of the complex is significantly enhanced by hydrogen bonds formed between the ligand and several residues. These include Cys A206, Asp B215, Met B205, and Tyr B214, with bond distances ranging from 3.23 Å to 4.95 Å. nih.gov
π-Sulfur Bond : A π-sulfur bond is observed between the Cys B206 residue and the ligand over a distance of 5.03 Å. nih.gov
Alkyl and π-Alkyl Interactions : Hydrophobic interactions also play a vital role. The residues Ala B286 and Met B205 form π-alkyl and alkyl bonds, respectively, with the ligand's benzene (B151609) ring and alkene components at distances of 4.79 Å and 4.95 Å. nih.gov
Broader studies on quinoline-based molecules targeting other kinases, such as c-Met, have shown recurring interaction patterns. These commonly include π-π stacking interactions between the quinoline ring system and tyrosine residues (e.g., Tyr1159) and hydrogen bonding between the quinoline nitrogen and methionine residues (e.g., Met1160), which are pivotal for stabilizing the ligand. mdpi.com
| Interaction Type | Interacting Amino Acid Residue | Target Protein | Reference |
|---|---|---|---|
| Hydrogen Bond | Cys A206, Asp B215, Met B205, Tyr B214 | STK10 | nih.gov |
| π-Sulfur Bond | Cys B206 | STK10 | nih.gov |
| π-Alkyl/Alkyl Interaction | Ala B286, Met B205 | STK10 | nih.gov |
| π-π Stacking | Tyr1159 | c-Met Kinase | mdpi.com |
| Hydrogen Bond | Met1160 | c-Met Kinase | mdpi.com |
Conformational Dynamics and Stability Assessment
Beyond static docking poses, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational behavior over time in a simulated physiological environment. For newly designed quinoline compounds, MD simulations have been performed for periods such as 100 nanoseconds in an aqueous environment to validate the stability of the docked conformation. nih.govmdpi.com These simulations track the movement of the ligand within the binding site and the corresponding conformational adjustments of the protein, confirming that the key binding interactions identified in docking studies are maintained over time. This assessment is critical for predicting the durability of the inhibitory effect of the compound.
Identification of Allosteric Sites
While many inhibitors bind directly to the active (orthosteric) site of an enzyme, some compounds can exert their effects by binding to a secondary, or allosteric, site. This can induce a conformational change in the protein that modulates its activity. Computational studies on certain complex quinoline derivatives have explored this possibility. For instance, molecular docking of some thieno[2,3-b]quinoline derivatives against the Epidermal Growth Factor Receptor (EGFR) showed that while the core thienoquinoline moiety occupied the ATP-binding site, a linked chalcone (B49325) moiety was located in a distinct allosteric pocket of the enzyme. mdpi.com Similarly, in studies of BRAF inhibitors, the orientation of substituents on the quinoline scaffold was found to be critical for effective interaction with a hydrophobic pocket in the allosteric site. nih.gov These findings highlight the versatility of the quinoline scaffold in designing inhibitors that can target different functional sites on a protein.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov This approach is particularly useful when the precise 3D structure of the target protein is unknown.
For quinoline derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore models have been successfully developed. nih.govresearchgate.net In one such study targeting tubulin inhibition, a training set of 62 cytotoxic quinoline compounds was used to generate pharmacophore hypotheses. nih.gov The best model (AAARRR.1061) was identified as a six-point pharmacophore consisting of three hydrogen bond acceptors (A) and three aromatic ring (R) features. nih.gov This model demonstrated high predictive power with a strong correlation coefficient (R² = 0.865). nih.gov
Once validated, such a pharmacophore model serves as a 3D query for virtual screening of large chemical databases (e.g., IBScreen, ZINC). nih.govresearchgate.net This process filters vast libraries to identify novel compounds that match the pharmacophoric features and are therefore predicted to have the desired biological activity. nih.gov The hits generated from this screening are then subjected to further computational analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction, to select the most promising candidates for chemical synthesis and biological testing. nih.govnih.gov
Emerging Research Applications and Future Perspectives for Quinoline Derivative 6
Development of Multi-Targeted Agents
The paradigm of drug discovery is progressively shifting from the "one-drug, one-target" model to the development of multi-targeted agents that can modulate several pathological pathways simultaneously. This approach is particularly relevant for complex multifactorial diseases. nih.gov The quinoline (B57606) scaffold is an ideal framework for designing such agents. preprints.orgnih.gov For Quinoline Derivative 6, research is focused on creating variants that can interact with multiple, distinct biological targets to achieve a synergistic therapeutic effect.
One strategy involves designing dual-targeting compounds that can influence key enzymes while also modulating related inflammatory or signaling pathways. preprints.org For instance, a derivative could be engineered to inhibit a primary enzyme target while simultaneously suppressing pro-inflammatory cytokines, which could be beneficial in treating certain cancers or neurodegenerative conditions. preprints.org Researchers have successfully created quinoline-chalcone hybrids and other derivatives that show potential as multi-target anticancer agents. nih.gov The development of this compound as a multi-target agent involves a rational design process to integrate different pharmacophoric features into a single molecule. preprints.orgbohrium.com
Table 1: Conceptual Approaches for Multi-Targeted this compound
| Therapeutic Area | Primary Target | Secondary Target(s) | Rationale |
| Oncology | Specific Kinase (e.g., EGFR) | DNA Topoisomerase, Angiogenesis Pathways | Combat resistance and inhibit tumor growth through multiple mechanisms. ekb.egekb.eg |
| Neurodegeneration | NMDA Receptor | Inflammatory Pathways (e.g., LOX), Key Enzymes in Tryptophan Metabolism | Provide neuroprotection while simultaneously reducing neuroinflammation. mdpi.comnih.gov |
| Infectious Disease | DNA Gyrase | Efflux Pump Proteins | Inhibit bacterial replication and overcome a key mechanism of drug resistance. nih.govmdpi.com |
Strategies for Overcoming Biological Resistance Mechanisms
A significant hurdle in the long-term efficacy of many therapeutic agents, particularly in oncology and infectious diseases, is the development of biological resistance. For quinolone-class compounds, resistance often emerges through two primary routes: mutations in the target enzymes (like DNA gyrase and topoisomerase IV) that reduce drug binding, and the overexpression of efflux pumps that actively remove the drug from the cell. nih.govnih.govacs.org
Strategies to circumvent these resistance mechanisms for this compound are a key area of research. One approach is to modify the compound's structure to effectively inhibit the mutated target. This requires a deep understanding of the structural changes in the resistant enzyme. Another promising strategy is the co-administration of this compound with an efflux pump inhibitor (EPI). mdpi.com Research has focused on identifying quinoline and indole (B1671886) derivatives that can block these pumps, thereby restoring the intracellular concentration and efficacy of the primary drug. mdpi.com Furthermore, designing derivatives of this compound that are poor substrates for these efflux pumps could intrinsically bypass this resistance mechanism. Some novel quinoline derivatives have already shown potent activity against resistant bacterial and cancer cell lines. nih.govnih.gov
Table 2: Overcoming Resistance Mechanisms
| Resistance Mechanism | Description | Strategy for this compound |
| Target Enzyme Mutation | Amino acid changes in the target protein (e.g., DNA gyrase) reduce the binding affinity of the drug. nih.govnih.gov | Rational redesign of the derivative to bind effectively to the mutated enzyme's active site. |
| Efflux Pump Overexpression | Increased production of membrane proteins that actively expel the drug from the cell, lowering its effective concentration. mdpi.comacs.org | Co-administration with an efflux pump inhibitor (EPI) or modification of the derivative to be a poor substrate for the pump. |
| Biofilm Production | Bacteria form protective communities that are less susceptible to antimicrobial agents. | Development of derivatives that hinder biofilm formation. mdpi.com |
Advanced Drug Delivery System Research (conceptual, without specific dosage)
The therapeutic success of a compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentration, a domain governed by pharmacokinetics and drug delivery. Many quinoline derivatives face challenges such as poor solubility or an inability to cross biological barriers like the blood-brain barrier (BBB). mdpi.compreprints.org Advanced drug delivery systems offer a conceptual framework to overcome these limitations for this compound.
Recent findings highlight the potential of lipid-based nanoparticle systems and polymeric nanoparticles to improve the delivery of quinoline compounds. mdpi.compreprints.org Encapsulating this compound within these nanocarriers could protect it from rapid metabolic clearance, allow for sustained release, and enhance its bioavailability. mdpi.compreprints.org For neurological applications, such systems could be engineered to facilitate passage across the BBB. mdpi.com
Another innovative strategy is glycoconjugation, where the drug is attached to a sugar molecule. nih.govmdpi.com This approach leverages the increased glucose uptake of cancer cells (the Warburg effect) via overexpressed glucose transporters (GLUTs) to achieve targeted delivery. nih.govmdpi.com By attaching this compound to a glucose unit, particularly at the C-6 position, it may be selectively transported into tumor cells, increasing its efficacy while minimizing exposure to healthy tissues. nih.gov
Exploration of Novel Biological Activities Beyond Current Scope
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to diverse pharmacological activities. orientjchem.orgnih.gov While this compound may be under primary investigation for a specific indication, such as an anticancer agent, its core structure suggests a high potential for other therapeutic applications. ekb.egresearchgate.net
Research efforts are expanding to screen this compound against a broad panel of biological targets to uncover novel activities. The literature is replete with examples of quinoline derivatives exhibiting antimicrobial, anti-inflammatory, antiviral, neuroprotective, and immunomodulatory effects. mdpi.combohrium.comcibtech.org For example, compounds structurally related to this compound have shown the ability to inhibit tubulin polymerization in cancer cells, while others act as inhibitors of enzymes like lipoxygenase (LOX) in inflammatory pathways. nih.govnih.gov Exploring these secondary activities could lead to the repurposing of this compound for entirely new diseases, accelerating its clinical translation by leveraging existing research data. preprints.org
Integration of Artificial Intelligence and Machine Learning in this compound Research
Rational Design Paradigm for Next-Generation Quinoline Derivatives
The development of next-generation therapeutics based on this compound relies heavily on a rational design paradigm. This approach uses a deep understanding of structure-activity relationships (SAR) and computational modeling to make precise, intentional modifications to the molecule to enhance its properties. mdpi.combohrium.com The goal is to improve target engagement, selectivity, and pharmacokinetic profiles while minimizing off-target effects. mdpi.compreprints.org
Techniques such as halogenation or the addition of specific functional groups (e.g., sulfonamides) have been shown to significantly alter a quinoline derivative's bioavailability and ability to penetrate the central nervous system. mdpi.compreprints.org By analyzing how minor structural changes influence biological outcomes, researchers can refine the scaffold of this compound to maximize its clinical utility. mdpi.comnih.gov This iterative process of design, synthesis, and testing, guided by computational insights, is crucial for developing derivatives that not only show promise in the lab but have a higher probability of success in clinical trials. bohrium.compreprints.org
Challenges and Opportunities in Preclinical Development of this compound
The translation of a promising compound like this compound from the laboratory to clinical application is fraught with challenges. A significant hurdle is bridging the gap between encouraging preclinical results and clinical efficacy. mdpi.compreprints.org Many quinoline derivatives face issues with poor pharmacokinetic profiles, including low bioavailability and rapid clearance, which can limit their therapeutic potential. mdpi.compreprints.org Furthermore, achieving adequate penetration of biological barriers, such as the blood-brain barrier for neurological drugs, remains a formidable obstacle. preprints.org The failure of compounds like Gavestinel in late-stage trials, despite strong preclinical data, underscores the difficulty of this transition. mdpi.compreprints.org
Conclusion and Outlook
Summary of Key Research Insights on Quinoline (B57606) Derivative 6
Quinoline Derivative 6, identified in scientific literature as compound 91b1, has been the subject of targeted research primarily focused on its anticancer properties. nih.govbohrium.combenthamdirect.com Laboratory studies have demonstrated its efficacy in both cellular (in vitro) and animal (in vivo) models of cancer. nih.govbohrium.com
A key finding from this research is the compound's ability to suppress the proliferation of cancer cells and modulate the cell cycle. benthamdirect.comnih.gov This suggests that this compound interferes with the fundamental processes that drive tumor growth.
The most significant insight into its mechanism of action is the downregulation of a specific gene called Lumican. nih.govbohrium.combenthamdirect.com Microarray analysis and subsequent validation have shown that treatment with this compound leads to a decrease in the expression of Lumican. nih.govbohrium.com This is a crucial discovery, as Lumican has been implicated in promoting tumorigenesis, as well as cancer cell migration and invasion. nih.govbenthamdirect.com Therefore, it is hypothesized that the anticancer effects of this compound are, at least in part, mediated through its ability to inhibit Lumican expression. benthamdirect.comnih.gov
The research has also highlighted the importance of specific structural features of the quinoline scaffold in conferring this biological activity. The presence of bromine atoms and a hydroxyl group are thought to be favorable for its potent anticancer effects. nih.gov
Below is a summary of the key research findings for this compound:
| Research Area | Key Findings |
| Anticancer Activity | Demonstrates significant anticancer effects in both in vitro and in vivo models. nih.govbohrium.com |
| Cellular Effects | Suppresses cancer cell proliferation and modulates the cell cycle. benthamdirect.comnih.gov |
| Mechanism of Action | Downregulates the expression of the Lumican gene. nih.govbohrium.combenthamdirect.com |
| Molecular Target | Lumican is a predicted target, and its downregulation is linked to the compound's anticancer activity. nih.govbenthamdirect.com |
| Structure-Activity Relationship | The presence of bromine and hydroxyl groups on the quinoline scaffold may enhance its anticancer effects. nih.gov |
Prospective Avenues for Continued Academic Inquiry
The initial findings on this compound open up several exciting avenues for further academic investigation. A deeper understanding of its molecular interactions and biological effects will be crucial for its potential development as a therapeutic agent.
Future research should focus on elucidating the precise molecular mechanism by which this compound downregulates Lumican expression. It is currently unknown whether the compound interacts directly with the Lumican gene, its regulatory elements, or upstream signaling pathways. arabjchem.org Advanced techniques in chemical biology, such as affinity chromatography and mass spectrometry-based proteomics, could be employed to identify its direct binding partners within the cell.
Furthermore, given that Lumican is implicated in a variety of other diseases, including fibrosis and inflammatory conditions, it would be valuable to explore the potential of this compound in these contexts. nih.govresearchgate.net This could broaden the therapeutic applicability of this compound beyond oncology.
Structure-activity relationship (SAR) studies are another critical area for future research. By synthesizing and testing a series of analogs of this compound, researchers can identify the key chemical moieties responsible for its activity and potentially develop new compounds with improved potency and selectivity. aacrjournals.org
Finally, long-term in vivo studies are needed to further evaluate the efficacy and pharmacokinetic profile of this compound. These studies will be essential to determine its potential for clinical translation.
Significance of this compound in Advancing Chemical Biology Research
The study of this compound holds considerable significance for the broader field of chemical biology. Its discovery and characterization underscore the power of small molecules as probes to dissect complex biological processes and identify novel therapeutic targets. nih.govpnas.org
This compound serves as a valuable chemical tool for studying the biological functions of Lumican. nih.gov By using this compound to selectively modulate Lumican levels, researchers can gain deeper insights into the role of this protein in both normal physiology and disease states. This aligns with a key goal of chemical biology: the development of small molecules to interrogate and understand biological systems. nih.gov
The success of this quinoline-based compound further highlights the versatility and importance of the quinoline scaffold in drug discovery. bohrium.comjddtonline.info This structural motif is found in numerous approved drugs and continues to be a fertile ground for the development of new therapeutic agents with a wide range of biological activities. nih.govfrontiersin.org
Moreover, the identification of Lumican as a potential target of this compound contributes to the ongoing effort to discover and validate novel targets for drug intervention. nih.govbenthamdirect.commdpi.com The ability to pharmacologically modulate previously "undruggable" targets is a major challenge in modern drug discovery, and the discovery of small molecules like this compound that can affect the expression of such targets is a significant step forward. nih.gov
Q & A
Q. How can molecular docking and synergistic studies elucidate the anticancer mechanism of this compound?
- Methodological Answer: Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like topoisomerase II or gp41 viral fusion proteins . Synergistic studies combine this compound with chemotherapeutics (e.g., cisplatin) and quantify interaction effects via isobolographic analysis . Experimental validation may include apoptosis assays (Annexin V staining) and Western blotting for apoptotic markers (e.g., Bcl-2, caspase-3) .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer: Discrepancies in bioactivity data (e.g., varying IC₅₀ values) require:
- Dose-Response Reproducibility: Standardizing assay conditions (pH, serum concentration) .
- Structural Verification: Confirming compound purity via HPLC and crystallography .
- Mechanistic Profiling: Comparing transcriptomic or proteomic responses in divergent models .
Q. How do structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer: SAR strategies include:
- Substituent Modification: Introducing electron-withdrawing groups (e.g., -Cl at C6) to enhance antimicrobial potency .
- Hybridization: Merging quinoline cores with triazole or thiadiazole moieties to improve anti-TB or antiparasitic activity .
- Stereochemical Tuning: Adjusting 3D conformation to target enzyme active sites (e.g., tyrosinase inhibition) .
Q. What methodologies assess the environmental persistence and toxicity of this compound?
- Methodological Answer: Environmental impact studies employ:
- Persistence Tests: OECD 307 guidelines to measure biodegradation in soil/water .
- Ecotoxicology: Acute/chronic toxicity assays on Daphnia magna or Danio rerio (zebrafish), focusing on LC₅₀ and DNA adduct formation .
- Biotransformation Analysis: LC-MS/MS to detect epoxide metabolites in aquatic organisms .
Q. How are photophysical properties of this compound analyzed for potential therapeutic or diagnostic applications?
- Methodological Answer: Fluorescence quantum yield and Stokes shifts are quantified using spectrophotometers equipped with integrating spheres . Computational TD-DFT models correlate experimental spectra with electronic transitions, aiding in designing fluorescence probes for cellular zinc imaging .
Q. What experimental approaches validate the mechanism of action of this compound in antimicrobial resistance?
- Methodological Answer: Mechanistic studies include:
- Efflux Pump Inhibition: Synergy assays with verapamil (a pump inhibitor) to assess resistance reversal .
- Membrane Permeability: Fluorescent dye leakage assays (e.g., propidium iodide) in Gram-negative bacteria .
- Gene Knockdown: CRISPR/Cas9 targeting putative resistance genes (e.g., mmpL3 in mycobacteria) .
Q. How do computational methods predict the reactivity and stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
